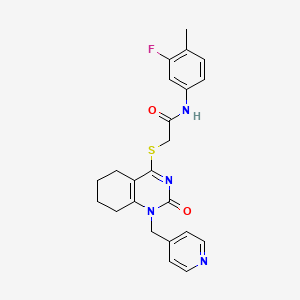

N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2S/c1-15-6-7-17(12-19(15)24)26-21(29)14-31-22-18-4-2-3-5-20(18)28(23(30)27-22)13-16-8-10-25-11-9-16/h6-12H,2-5,13-14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTIDLUHZJOEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement that includes a fluorinated aromatic ring, a thioacetamide group, and a hexahydroquinazoline moiety. The molecular formula is with a molecular weight of 424.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.5 g/mol |

| CAS Number | 933231-19-7 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of thioacetamides can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the antiproliferative effects of similar compounds on human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results demonstrated IC50 values in the micromolar range, indicating moderate to strong inhibitory activity against these cell types .

Antimicrobial Activity

Compounds with similar structures have also been tested for their antimicrobial properties. For example, derivatives have shown promising results against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table: Antimicrobial Efficacy of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 μg/mL |

| Compound B | Candida albicans | 25 μg/mL |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been identified as modulators of protein kinase activity, which plays a crucial role in cellular signaling pathways related to cancer progression .

- Interaction with DNA : Some derivatives exhibit the ability to intercalate into DNA or inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription processes .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or the modulation of Bcl-2 family proteins .

Scientific Research Applications

Pharmacological Applications

-

Antitubercular Activity

- Compounds with similar structures have shown promising antitubercular activities. For instance, derivatives of phenylacetamides have been evaluated for their efficacy against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests that N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide could be explored further as a potential candidate for antitubercular drug development.

-

Anticancer Potential

- Similar compounds have been assessed for their anticancer properties. The structural motifs in this compound may contribute to inhibitory effects on tumor cell proliferation through various mechanisms. The exploration of its activity against different cancer cell lines could yield significant insights into its therapeutic potential.

-

Enzyme Inhibition

- The compound's unique structure suggests it may act as an enzyme inhibitor. Research indicates that similar compounds have been effective in modulating neurotransmitter receptors and other enzymes involved in critical biological pathways. This aspect warrants further investigation to determine specific targets and mechanisms of action.

Synthetic Approaches

The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as chromatography are often employed for purification purposes.

Case Studies and Research Findings

A detailed examination of case studies involving similar compounds can provide insights into the efficacy and safety profiles of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the quinazolinone-thioacetamide scaffold but differing in substituents, saturation, or biological activity.

Table 1: Structural and Functional Comparison of Key Analogs

Key Insights from Structural Comparisons

Substituent Effects: Pyridin-4-ylmethyl group: Unlike phenyl or sulfamoylphenyl substituents in analogs, this group may enhance solubility or target-specific interactions (e.g., kinase binding via pyridine’s nitrogen) . Fluorinated Acetamide: The 3-fluoro-4-methylphenyl group likely increases lipophilicity and resistance to enzymatic cleavage compared to non-fluorinated derivatives (e.g., Compound 5) .

Biological Activity Trends: Ethylamino-substituted analogs (e.g., ) demonstrate that nitrogen-containing substituents on the acetamide can enhance anti-inflammatory activity. Sulfamoylphenyl-substituted compounds (e.g., Compound 5) show higher melting points, suggesting stronger intermolecular forces and crystalline stability .

Research Findings and Implications

- Thermal Stability: High melting points (e.g., 315.5°C for Compound 8 ) in sulfamoylphenyl derivatives contrast with lower values for ethylamino-substituted compounds (e.g., 170.5°C for Compound 9 ), indicating substituent-dependent stability.

Q & A

Basic: What synthetic strategies are effective for constructing the hexahydroquinazolinone core in this compound?

Methodological Answer:

The hexahydroquinazolinone core is synthesized via cyclocondensation of diamine precursors (e.g., 1,2-diaminocyclohexane) with carbonyl reagents like urea or thiourea. Key steps include:

- Substitution reactions : Alkaline conditions facilitate nucleophilic displacement, as seen in the substitution of nitro groups with pyridinemethanol derivatives .

- Reductive amination : Iron powder under acidic conditions reduces nitro intermediates to amines, critical for subsequent cyclization .

- Cyclization : Use condensing agents (e.g., EDC or DCC) to form the quinazolinone ring, as demonstrated in for analogous structures .

Basic: Which spectroscopic techniques are essential for confirming the thioether linkage and pyridin-4-ylmethyl substituent?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The thioether (-S-) adjacent to carbonyls deshields nearby protons (δ 3.5–4.5 ppm). Pyridine protons appear as doublets (δ 8.5–7.5 ppm).

- ¹³C NMR : Thioether carbons resonate at δ 35–45 ppm, while pyridine carbons appear at δ 120–150 ppm.

- X-ray Crystallography : Resolves spatial arrangements, as shown in for acetamide derivatives, confirming bond angles and substituent positions .

- HRMS : Validates molecular weight and fragmentation patterns.

Advanced: How can researchers optimize reaction yields during the introduction of the 3-fluoro-4-methylphenyl group?

Methodological Answer:

- Protection-Deprotection Strategies : Protect sensitive groups (e.g., amines) during electrophilic substitution.

- Catalytic Fluorination : Use Cu(I) or Pd(II) catalysts to enhance regioselectivity for fluorine incorporation, minimizing byproducts.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, as noted in for analogous acetamide syntheses .

Advanced: What methodologies address discrepancies between computational and experimental binding affinities for kinase targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models to account for solvation effects overlooked in docking studies.

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.

- Comparative Pharmacophore Analysis : Align with structurally similar bioactive compounds (e.g., thiazole derivatives in ) to identify critical interactions .

Advanced: How can metabolic stability of the fluoro-methylphenyl group be assessed in preclinical models?

Methodological Answer:

- In Vitro Assays :

- Liver Microsomes : Incubate with NADPH and quantify parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Studies : Identify metabolic pathways using isoform-specific probes.

- In Vivo Studies :

- Rodent Pharmacokinetics : Monitor plasma clearance and biliary excretion (via bile duct cannulation).

- Structural Insights : Fluorine’s electron-withdrawing effects reduce oxidative metabolism, as suggested in ’s discussion on functional group optimization .

Basic: What purification techniques are recommended for isolating this compound post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from .

- HPLC : Reverse-phase C18 columns resolve polar byproducts, as applied in for thiazole analogs .

Advanced: How do steric and electronic effects influence the compound’s bioactivity?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., pyridin-4-ylmethyl) may hinder target binding. ’s crystallographic data highlights steric repulsion in analogous acetamides .

- Electronic Effects : The fluorine atom’s electronegativity enhances binding to electron-rich kinase domains. Comparative studies with non-fluorinated analogs () quantify these effects .

Basic: What safety protocols are critical when handling intermediates with nitro or sulfur groups?

Methodological Answer:

- Nitro Compounds : Use explosion-proof equipment due to shock sensitivity.

- Thiols/Sulfides : Work under inert atmosphere (N₂/Ar) to prevent oxidation.

- PPE : Nitrile gloves and fume hoods, as emphasized in ’s safety guidelines .

Advanced: How can structural modifications enhance this compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

- Lipophilicity Optimization : Introduce alkyl chains or reduce polar surface area (<90 Ų).

- P-glycoprotein Inhibition : Co-administer inhibitors (e.g., cyclosporine A) to assess efflux effects.

- In Silico Predictions : Use BBB-specific algorithms (e.g., BOILED-Egg model) guided by ’s pharmacokinetic insights .

Advanced: What strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Profiling : Test across diverse panels (e.g., NCI-60) to identify genotype-specific sensitivities.

- Mechanistic Studies :

- RNA Sequencing : Identify differentially expressed genes in responsive vs. resistant lines.

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm on-target activity.

- Metabolomic Analysis : Compare intracellular metabolite levels (e.g., ATP, glutathione) to explain variability, as in ’s antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.